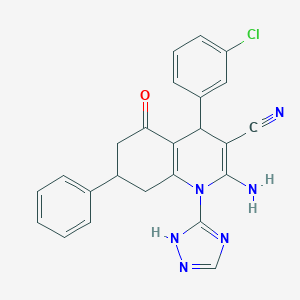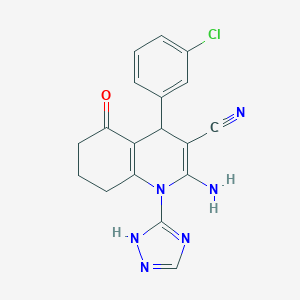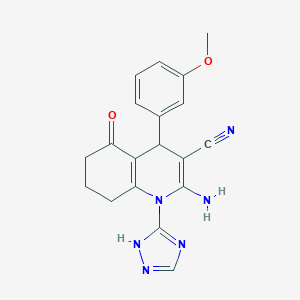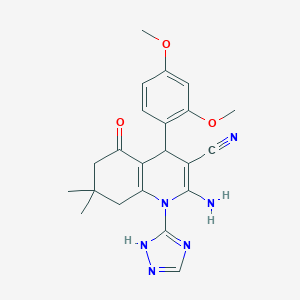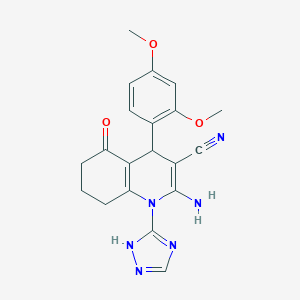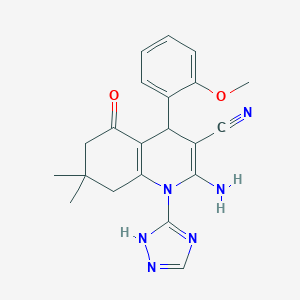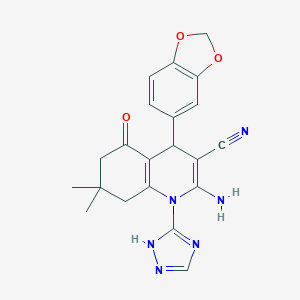![molecular formula C23H16F3N3OS2 B303776 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE](/img/structure/B303776.png)
4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenothiazine moiety, and a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenothiazine Moiety: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources under oxidative conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Nicotinonitrile: The final step involves coupling the phenothiazine derivative with a nicotinonitrile precursor under conditions that promote the formation of the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinonitrile core can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenothiazine derivatives.
科学研究应用
4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders due to the presence of the phenothiazine moiety.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: Study of its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of 4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which could explain its potential effects on neurological pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine, which also contain the phenothiazine core.
Trifluoromethylated Compounds: Compounds like fluoxetine and trifluoperazine, which contain the trifluoromethyl group.
Uniqueness
4,6-DIMETHYL-2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-3-PYRIDYL CYANIDE is unique due to the combination of its structural features, which include the trifluoromethyl group, phenothiazine moiety, and nicotinonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
属性
分子式 |
C23H16F3N3OS2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H16F3N3OS2/c1-13-9-14(2)28-22(16(13)11-27)31-12-21(30)29-17-5-3-4-6-19(17)32-20-8-7-15(10-18(20)29)23(24,25)26/h3-10H,12H2,1-2H3 |
InChI 键 |
FQOBRNHAXUHRPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



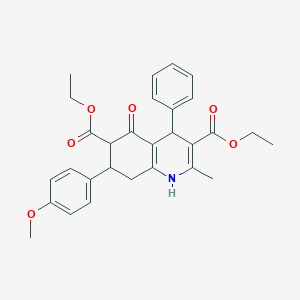
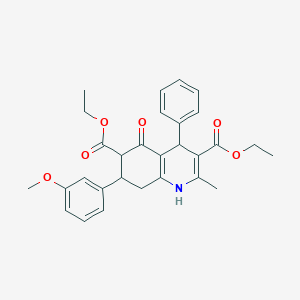
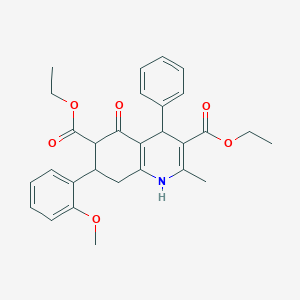
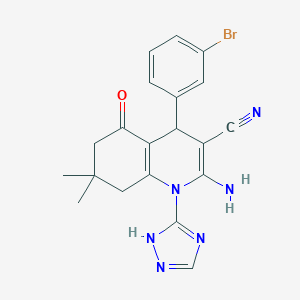
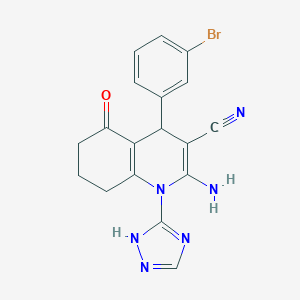
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)
